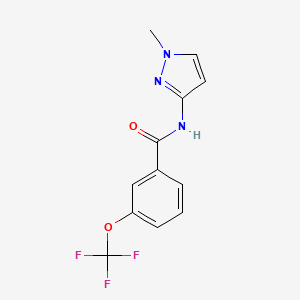![molecular formula C19H23FN4 B12241631 4-Cyclopropyl-6-{4-[(2-fluorophenyl)methyl]piperazin-1-yl}-2-methylpyrimidine](/img/structure/B12241631.png)
4-Cyclopropyl-6-{4-[(2-fluorophenyl)methyl]piperazin-1-yl}-2-methylpyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Cyclopropyl-6-{4-[(2-fluorophenyl)methyl]piperazin-1-yl}-2-methylpyrimidine is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a pyrimidine core substituted with cyclopropyl, fluorophenyl, and piperazine groups, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Cyclopropyl-6-{4-[(2-fluorophenyl)methyl]piperazin-1-yl}-2-methylpyrimidine typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a condensation reaction between appropriate aldehydes and amidines under acidic or basic conditions.
Cyclopropyl Substitution: The cyclopropyl group is introduced via a cyclopropanation reaction, often using diazo compounds and transition metal catalysts.
Piperazine and Fluorophenyl Substitution: The piperazine ring is alkylated with a fluorophenylmethyl halide under basic conditions to form the desired substitution on the pyrimidine core.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-Cyclopropyl-6-{4-[(2-fluorophenyl)methyl]piperazin-1-yl}-2-methylpyrimidine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the piperazine or fluorophenyl groups using appropriate nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
4-Cyclopropyl-6-{4-[(2-fluorophenyl)methyl]piperazin-1-yl}-2-methylpyrimidine has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe or ligand in receptor studies.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-Cyclopropyl-6-{4-[(2-fluorophenyl)methyl]piperazin-1-yl}-2-methylpyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 4-Cyclopropyl-6-methyl-N-phenyl-N-trifluoroacetyl-pyrimidin-2-amine
- 5-Fluoro-6-(4-(2-fluorophenyl)piperazin-1-yl)-2-(4-(4-methylphenyl)piperazin-1-yl)pyrimidine
Uniqueness
4-Cyclopropyl-6-{4-[(2-fluorophenyl)methyl]piperazin-1-yl}-2-methylpyrimidine stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. This makes it a valuable compound for targeted research and development in various scientific fields.
Properties
Molecular Formula |
C19H23FN4 |
|---|---|
Molecular Weight |
326.4 g/mol |
IUPAC Name |
4-cyclopropyl-6-[4-[(2-fluorophenyl)methyl]piperazin-1-yl]-2-methylpyrimidine |
InChI |
InChI=1S/C19H23FN4/c1-14-21-18(15-6-7-15)12-19(22-14)24-10-8-23(9-11-24)13-16-4-2-3-5-17(16)20/h2-5,12,15H,6-11,13H2,1H3 |
InChI Key |
NRYCUMXAXSCCMD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=CC(=N1)N2CCN(CC2)CC3=CC=CC=C3F)C4CC4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[4-(5-Fluoro-6-methylpyrimidin-4-yl)piperazin-1-yl]-2-[4-(propane-2-sulfonyl)phenyl]ethan-1-one](/img/structure/B12241548.png)
![2-(2-chloro-6-fluorophenyl)-N-[(pyrazin-2-yl)methyl]acetamide](/img/structure/B12241550.png)
![4-[(3-{[(6-Methylpyridazin-3-yl)oxy]methyl}pyrrolidin-1-yl)sulfonyl]benzonitrile](/img/structure/B12241556.png)

amino}pyrimidine-4-carbonitrile](/img/structure/B12241576.png)

![4-methyl-N-{1-[4-(trifluoromethyl)pyridin-2-yl]azetidin-3-yl}benzene-1-sulfonamide](/img/structure/B12241586.png)
![N-[(4-methylphenyl)methyl]-6-(trifluoromethyl)pyrimidin-4-amine](/img/structure/B12241587.png)
![4-(4-{2-Methylpyrido[3,4-d]pyrimidin-4-yl}piperazin-1-yl)-5,6,7,8-tetrahydroquinazoline](/img/structure/B12241588.png)
![4-{4-[(3,4-Dichlorophenyl)methyl]piperazin-1-yl}-5-methylpyrimidine](/img/structure/B12241592.png)
![4-[({2-tert-butylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]-1-(1-methyl-1H-pyrazole-4-carbonyl)piperidine](/img/structure/B12241599.png)
![8-(2-Difluoromethanesulfonylbenzoyl)-4',6'-dimethyl-8-azaspiro[bicyclo[3.2.1]octane-3,2'-morpholin]-5'-one](/img/structure/B12241602.png)
![5-fluoro-N-[2-(trifluoromethyl)phenyl]pyridine-3-carboxamide](/img/structure/B12241608.png)
![5-chloro-4-methyl-2-[3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl]-1,3-benzothiazole](/img/structure/B12241609.png)
